molecular formula C8H6N2O2 B15206020 4-(pyridin-2-yl)isoxazol-5(2H)-one

4-(pyridin-2-yl)isoxazol-5(2H)-one

Cat. No.: B15206020
M. Wt: 162.15 g/mol
InChI Key: RRLOYSUZXAGALT-UHFFFAOYSA-N
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Description

4-(pyridin-2-yl)isoxazol-5(2H)-one is a heterocyclic compound that features both a pyridine ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)isoxazol-5(2H)-one typically involves the reaction of 2-pyridyl nitrile oxide with an appropriate alkyne. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-yl)isoxazol-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, isoxazolines, and various substituted derivatives on the pyridine ring, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(pyridin-2-yl)isoxazol-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)isoxazol-5(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyridin-2-yl)isoxazol-5(2H)-one is unique due to the presence of both pyridine and isoxazole rings, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4-pyridin-2-yl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H6N2O2/c11-8-6(5-10-12-8)7-3-1-2-4-9-7/h1-5,10H

InChI Key

RRLOYSUZXAGALT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CNOC2=O

Origin of Product

United States

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